molecular formula C11H15NO2 B1594112 4-(Morpholinomethyl)phenol CAS No. 80166-01-4

4-(Morpholinomethyl)phenol

Cat. No. B1594112
CAS RN: 80166-01-4
M. Wt: 193.24 g/mol
InChI Key: QTBUQGNJOPTFNW-UHFFFAOYSA-N
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Description

“4-(Morpholinomethyl)phenol” is a chemical compound with the CAS Number: 80166-01-4 . It has a molecular weight of 193.25 . The IUPAC name for this compound is 4-(4-morpholinylmethyl)phenol .


Molecular Structure Analysis

The InChI code for “4-(Morpholinomethyl)phenol” is 1S/C11H15NO2/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2 . This indicates the molecular formula of the compound is C11H15NO2 .


Physical And Chemical Properties Analysis

“4-(Morpholinomethyl)phenol” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Protein Measurement and Biochemical Analysis

4-(Morpholinomethyl)phenol has been utilized in the field of biochemistry, particularly in protein measurement. The Folin phenol reagent, involving compounds like 4-(Morpholinomethyl)phenol, has been used since 1922 for the measurement of proteins in various biological contexts, such as serum, antigen-antibody precipitates, and insulin. The reagent is noted for its sensitivity and simplicity, making it a valuable tool for protein analysis (Lowry, Rosebrough, Farr, & Randall, 1951).

Synthesis and Characterization of Ligands

Research has been conducted on synthesizing and characterizing various morpholino- and methylpiperazin-1-yl Mannich ligands, including 4-(Morpholinomethyl)phenol derivatives. These studies involve complexing these ligands with metals like Cu(II) and Ni(II), and characterizing them using spectroscopic methods. The resulting metal complexes exhibit interesting bonding modes and geometries, contributing to the understanding of ligand-metal interactions (Ayeni & Egharevba, 2015).

Crystallography and Molecular Design

The compound has been studied in crystallography and molecular design. For instance, the synthesis of phenols with n-morpholinomethyl pendants and their dimethylgallium complexes have been explored. X-ray crystallography has been used to determine the structure of these complexes, providing insights into molecular interactions and bonding (Tian, Zhang, Shen, & Zou, 1999).

Chemical Synthesis and Optimization

The compound has been synthesized through various chemical reactions, such as the Mannich reaction, and optimized under different conditions. Research in this area focuses on improving yields and understanding the structural properties of the synthesized compounds (Zhang Yi-wei, 2005).

Safety And Hazards

The compound is classified as a hazard under the GHS07 classification . It has hazard statements H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

“4-(Morpholinomethyl)phenol” and its derivatives have been studied for their potential as FAK inhibitors and anticancer agents . These compounds have shown promising results in preliminary studies, indicating that they could be further investigated for their potential therapeutic applications .

properties

IUPAC Name

4-(morpholin-4-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBUQGNJOPTFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354813
Record name 4-(morpholinomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholinomethyl)phenol

CAS RN

80166-01-4
Record name 4-(4-Morpholinylmethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80166-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(morpholinomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholinomethyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-(morpholinomethyl)phenyl acetate (1.9 g, 8.1 mmol) in 1:1 methanol/water (40 mL) at 0° C. was added LiOH.H2O (339 mg, 8.1 mmol). The reaction was stirred at RT for 2 h. The mixture was concentrated to remove methanol, and the aqueous layer acidified with 3 N HCl. The aqueous layer was extracted with ethyl acetate (4×30 mL) and the organics dried and concentrated to give 454 mg recovered starting material. The aqueous layer was then made basic again (to pH 9) with 1 N NaOH and extracted with ethyl acetate (7×20 mL). These combined organics were washed with brine, dried with Na2SO4, and concentrated to give a white solid.
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4-(morpholinomethyl)phenyl acetate
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1.9 g
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339 mg
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
T Zeng, WZ Ren - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C19H31NO2·H2O, the morpholine ring adopts a chair conformation, while the phenolic hydroxyl group is sterically hindered by the adjacent tert-butyl groups. The …
Number of citations: 1 scripts.iucr.org
K Šlais, Z Friedl - Journal of Chromatography A, 1995 - Elsevier
Ampholytic dyes were studied for the purpose of spectroscopic monitoring ofthe local pH of solutions within capillary systems used for the focusing and separation of ampholytes. The …
Number of citations: 81 www.sciencedirect.com
CR Sahoo, SK Paidesetty… - Drug Development …, 2021 - Wiley Online Library
Thymol (a phenol ring bearing active phytoconstituent) is a privileged scaffold, which is diversified in natural sources. This scaffold acts as an obligatory template for scheming and …
Number of citations: 9 onlinelibrary.wiley.com
B Leblond, E Beausoleil, T Taverne, L Desire… - researchgate.net
P () more particularly useful for the treatment of Alzheimer's disease and other similar diseases, and more specifically the inventive compounds modulate (in particular, inhibit) the level …
Number of citations: 0 www.researchgate.net
AK Bishoyi, M Mahapatra, SK Paidesetty… - Journal of Molecular …, 2021 - Elsevier
Antibacterial resistance has been brewing for decades and has now surfaced into potential public health emergency, everywhere. Thus, newer potent drug candidates are needed …
Number of citations: 11 www.sciencedirect.com
LC Nene, M Managa, T Nyokong - Dyes and Pigments, 2019 - Elsevier
Two morpholine-substituted Zn(II) phthalocyanines, complex 4 and the cationic 5, were synthesized and conjugated to graphene quantum dots (GQDs) and biotinylated GQDs (GQDs-…
Number of citations: 29 www.sciencedirect.com
D Dheer, D Singh, G Kumar, M Karnatak… - Current Bioactive …, 2019 - ingentaconnect.com
Background: Thymol is a natural phenolic monoterpenoid widely used in pharmaceutical and food preservative applications. Thymol isomeric with carvacrol, extracted primarily from …
Number of citations: 39 www.ingentaconnect.com
Q Yan, T Xiao, Z Liu, Y Zhang - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
Cobalt‐catalyzed C−H amination of arenes with alkylamines by the assistance of 8‐aminoquinoline as auxiliary through sp 2 C−H bond functionalization has been achieved. Attractive …
Number of citations: 56 onlinelibrary.wiley.com
J Dinges, DH Albert, LD Arnold… - Journal of medicinal …, 2007 - ACS Publications
The synthesis of a novel series of 1,4-dihydroindeno[1,2-c]pyrazoles with acetylene-type side chains is described. Optimization of those compounds as KDR kinase inhibitors identified 8…
Number of citations: 43 pubs.acs.org
M Šťastná, V Kahle, K Šlais - Journal of Chromatography A, 1996 - Elsevier
This paper describes an automated equipment for capillary displacement electrophoresis (isotachophoresis). The equipment employs the advantages of a separation channel with a …
Number of citations: 13 www.sciencedirect.com

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